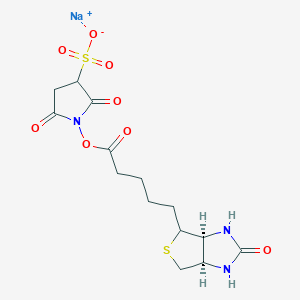

(+)-biotin-3-sulfo-n-hydroxysuccinimide ester sodium salt

Descripción

Contextualizing Biotin (B1667282) and its Derivatives within Modern Molecular Biology Research

Biotin, also known as Vitamin H, Vitamin B7, or coenzyme R, is a naturally occurring water-soluble B-complex vitamin biochempeg.comthermofisher.com. It functions as an essential co-factor for carboxylase enzymes, playing a critical role in metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis biochempeg.comthermofisher.comguidetopharmacology.org.

In molecular biology, the utility of biotin stems from its extraordinary binding affinity (Ka ≈ 1015 M-1) for avidin (B1170675) and streptavidin, which is one of the strongest known non-covalent interactions between a protein and a ligand thermofisher.comweizmann.ac.ilthermofisher.com. This highly specific and nearly irreversible bond allows researchers to label, detect, and isolate target molecules with high efficiency biochempeg.com. Biotinylation reagents are chemically modified forms of biotin that contain reactive groups designed to form covalent bonds with specific functional groups on target biomolecules, including proteins, antibodies, peptides, nucleic acids, carbohydrates, and lipids thermofisher.comthermofisher.comscbt.combroadpharm.com. The small size of biotin (244 Da) generally ensures that its conjugation to macromolecules does not significantly alter their biological activity biochempeg.comthermofisher.comsangon.comthermofisher.com. The diverse range of biotin derivatives available, each with different functional group specificities, solubility characteristics, and spacer arm lengths, allows for tailored applications in various experimental settings thermofisher.comthermofisher.comscbt.combroadpharm.comthermofisher.com.

Historical Development and Contemporary Significance of Sulfo-NHS-Biotin as a Research Tool

N-Hydroxysuccinimide (NHS) esters of biotin are among the most popular types of biotinylation reagents due to their efficient reaction with primary amines sangon.comthermofisher.com. These reagents react with primary amino groups, such as the side chains of lysine (B10760008) residues or the N-terminus of polypeptides, in pH 7-9 buffers to form stable amide bonds sangon.comthermofisher.comchemicalbook.com.

Historically, the insolubility of early NHS-biotin reagents in aqueous environments presented a challenge for many biological applications chemicalbook.comapexbt.com. To overcome this limitation, Sulfo-NHS-Biotin (N-Hydroxysulfosuccinimidobiotin) was developed as a water-soluble analog chemicalbook.comapexbt.com. This critical advancement was achieved by attaching a negatively charged sulfonate group to the NHS ring structure, which significantly increases the reagent's water solubility and allows for direct addition to aqueous reactions without the need for organic solvents like DMSO or DMF sangon.comthermofisher.comchemicalbook.comapexbt.comtargetmol.com.

The contemporary significance of Sulfo-NHS-Biotin as a research tool is immense and multifaceted. Its water solubility and membrane impermeability make it particularly valuable for specific labeling of cell surface proteins, as it cannot permeate the plasma membrane of intact cells sangon.comthermofisher.comapexbt.comtargetmol.comabcam.com. This property is crucial for studying the expression, regulation, and distribution of receptors and transporters, as well as differentiating plasma membrane proteins from those localized to organelle membranes sangon.comthermofisher.com.

Sulfo-NHS-Biotin is widely employed in various molecular biology applications, including:

Protein Labeling: It is used to biotinylate antibodies and other proteins, facilitating their immobilization, purification, or detection using streptavidin resins or probes sangon.comthermofisher.comchemicalbook.comapexbt.comtargetmol.comabcam.com.

Immunoassays: Biotinylated proteins are routinely detected or purified in applications such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blot analysis, and immunoprecipitation thermofisher.comthermofisher.comscbt.comsangon.comthermofisher.com.

Cell Surface Biotinylation: This is a common method for studying cell surface interactions, receptor binding, signal transduction pathways, and the dynamics of membrane proteins biochempeg.comscbt.comsangon.comthermofisher.com.

Affinity Purification: The strong biotin-avidin/streptavidin interaction enables highly specific and efficient purification of biotinylated proteins, nucleic acids, and other bioconjugates from complex mixtures thermofisher.comscbt.comsangon.comthermofisher.com.

The development of Sulfo-NHS-Biotin has significantly expanded the versatility and efficiency of avidin-biotin chemistry, making it a cornerstone technology in modern biological and biochemical research thermofisher.comweizmann.ac.il.

Propiedades

Número CAS |

119616-38-5 |

|---|---|

Fórmula molecular |

C14H18N3NaO8S2 |

Peso molecular |

443.4 g/mol |

Nombre IUPAC |

sodium 1-[5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8+,9?,12+;/m1./s1 |

Clave InChI |

DREOJRVDBCALEG-ALPPTMNKSA-M |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] |

SMILES canónico |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Apariencia |

Solid powder |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sulfo-NHS-Biotin, Biotin-NHS, Sulfosuccinimidobiotin, Sulfo NHS Biotin, Sulfosuccinimidyl biotin, N-hydroxysulfosuccinimidyl biotin, N-hydroxysulfosuccinimido biotin |

Origen del producto |

United States |

Mechanistic Underpinnings of Sulfo Nhs Biotin Reactivity and Specificity

Amine-Reactive Biotinylation Chemistry

The specific and efficient labeling of biomolecules is a cornerstone of numerous biotechnological assays. Sulfo-NHS-biotin has emerged as a pivotal reagent in this context, primarily due to its ability to react selectively with primary amines under physiological conditions. This reactivity forms the basis of its widespread use in biotinylating proteins, antibodies, and other molecules for detection, purification, and various other applications. thermofisher.com

Reaction Mechanism of N-Hydroxysulfosuccinimide (NHS) Esters with Primary Amines

The biotinylation process using Sulfo-NHS-biotin is predicated on the reactivity of its N-hydroxysulfosuccinimide (NHS) ester group. gbiosciences.com This group readily interacts with primary amines (-NH2), which are commonly found on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides. thermofisher.comfishersci.comthermofisher.com The reaction proceeds via a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the NHS ester. nih.govglenresearch.com This chemical interaction is most efficient in buffers with a pH range of 7 to 9. thermofisher.com

The reaction is initiated when the primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl group of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysulfosuccinimide is released as a leaving group, resulting in the formation of a stable covalent bond between the biotin (B1667282) reagent and the target molecule. glenresearch.com It is important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with higher pH. gbiosciences.comsangon.com Therefore, the reaction conditions, including pH, temperature, and incubation time, are critical for achieving optimal labeling efficiency. sangon.com

Formation of Covalent Amide Linkages

The reaction between the Sulfo-NHS-biotin and a primary amine culminates in the formation of a highly stable covalent amide bond. thermofisher.comgbiosciences.comamerigoscientific.com This robust linkage ensures that the biotin label remains securely attached to the target molecule throughout subsequent experimental procedures, such as washing steps or detection assays. The formation of this amide bond is essentially irreversible under typical biological conditions, providing a permanent tag on the molecule of interest. apexbt.com This stability is a key advantage of using NHS ester chemistry for biotinylation. glenresearch.com

Molecular Architecture and Functional Implications of Sulfo-NHS-Biotin Derivatives

The versatility of Sulfo-NHS-biotin as a labeling reagent is significantly enhanced by the modularity of its molecular design. Variations in its structure, such as the inclusion of a sulfonate group, different spacer arm lengths, and the presence or absence of cleavable linkers, give rise to a family of reagents with distinct properties tailored for specific applications.

Influence of the Sulfonate Moiety on Aqueous Solubility and Cellular Membrane Impermeability

A defining feature of Sulfo-NHS-biotin is the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring. gbiosciences.comthermofisher.com This negatively charged group imparts high water solubility to the reagent, allowing for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF. thermofisher.comresearchgate.net This is particularly advantageous when working with sensitive biological samples that could be adversely affected by organic solvents. sangon.com

Furthermore, the charged nature of the sulfonate group renders the Sulfo-NHS-biotin molecule impermeable to the lipid bilayer of cell membranes. gbiosciences.commedchemexpress.com This property is crucial for specifically labeling proteins on the outer surface of intact cells. thermofisher.com By preventing the reagent from entering the cell, researchers can selectively tag and subsequently identify or isolate cell-surface proteins, which is invaluable for studying cell surface receptors, transporters, and other membrane-associated proteins. glpbio.com In contrast, NHS-biotin reagents lacking the sulfo group are membrane-permeable and can be used to label intracellular proteins. thermofisher.com

Role of Spacer Arm Length (e.g., Sulfo-NHS-LC-LC-Biotin) in Biotinylation Efficiency and Steric Accessibility

Sulfo-NHS-biotin derivatives are available with spacer arms of varying lengths, which are inserted between the biotin moiety and the NHS ester. thermofisher.comthermofisher.com The length of this spacer arm can significantly impact the efficiency of the biotinylation reaction and the subsequent interaction of the biotinylated molecule with avidin (B1170675) or streptavidin. nii.ac.jpcolorado.edu Longer spacer arms, such as those found in Sulfo-NHS-LC-Biotin (Long Chain) and Sulfo-NHS-LC-LC-Biotin, can reduce steric hindrance. nii.ac.jpresearchgate.net

Steric hindrance can occur when the biotin molecule is too close to the surface of the labeled protein, preventing the bulky avidin or streptavidin molecule from binding effectively. nii.ac.jpcolorado.edu An extended spacer arm physically separates the biotin from the protein backbone, making it more accessible for binding. amerigoscientific.com This enhanced accessibility can lead to a stronger signal in detection assays and more efficient capture in purification protocols. nii.ac.jp The choice of spacer arm length is therefore an important consideration in experimental design, depending on the specific application and the nature of the molecules involved. researchgate.net

Table 1: Comparison of Spacer Arm Lengths in Biotinylation Reagents

| Reagent | Spacer Arm Length (Å) | Reference |

|---|---|---|

| NHS-biotin | 13.5 | thermofisher.com |

| NHS-LC-Biotin | 22.4 | thermofisher.com |

| NHS-SS-Biotin | 24.3 | amerigoscientific.com |

| NHS-LC-LC-Biotin | 30.5 | thermofisher.com |

Delineation of Cleavable versus Non-Cleavable Sulfo-NHS-Biotin Formulations

Sulfo-NHS-biotin reagents can be broadly categorized as either cleavable or non-cleavable, a distinction that has significant implications for downstream applications. biochempeg.com Non-cleavable reagents form a permanent link between the biotin and the target molecule. apexbt.com

Cleavable formulations, such as Sulfo-NHS-SS-Biotin, incorporate a disulfide bond (-S-S-) within their spacer arm. covachem.compubcompare.ai This disulfide bond can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. interchim.fr The ability to cleave the linker allows for the release of the biotinylated molecule after it has been captured on an avidin or streptavidin support. sangon.commedchemexpress.com This is particularly useful in protein purification and enrichment strategies, as the target protein can be eluted from the affinity matrix under mild conditions, preserving its native structure and function. glpbio.com The choice between a cleavable and non-cleavable reagent depends on whether the experimental goal requires the permanent attachment of the biotin tag or its subsequent removal. biochempeg.com

Table 2: Properties of Cleavable and Non-Cleavable Sulfo-NHS-Biotin Reagents

| Feature | Cleavable (e.g., Sulfo-NHS-SS-Biotin) | Non-Cleavable (e.g., Sulfo-NHS-Biotin) |

|---|---|---|

| Linker Bond | Contains a disulfide bond | Stable amide linkage |

| Cleavage | Cleavable with reducing agents (e.g., DTT) | Not cleavable under mild conditions |

| Primary Use | Affinity purification with mild elution | Stable labeling for detection and immobilization |

Advanced Methodological Applications of Sulfo Nhs Biotin in Contemporary Biological Research

Advanced Affinity Purification and Enrichment Strategies

Isolation of Biotinylated Macromolecules from Complex Biological Milieus

Sulfo-NHS-Biotin and its cleavable analog, Sulfo-NHS-SS-Biotin, are widely employed for the isolation of specific macromolecules, particularly proteins, from intricate biological samples. These reagents react with primary amines, such as the epsilon-amino groups of lysine (B10760008) residues or the N-termini of polypeptides, to form stable amide bonds broadpharm.comresearchgate.net. The membrane-impermeable nature of Sulfo-NHS-Biotin is crucial for applications requiring the selective labeling of cell surface proteins, as it ensures that only proteins exposed to the extracellular environment are biotinylated thermofisher.combroadpharm.com.

The isolation process typically involves labeling intact cells with Sulfo-NHS-SS-Biotin, followed by cell lysis thermofisher.comnih.gov. The biotinylated proteins are then captured using affinity matrices, most commonly NeutrAvidin™ Agarose (B213101) or streptavidin beads, which exploit the strong biotin-avidin interaction thermofisher.comresearchgate.net. This affinity purification step effectively separates the labeled target macromolecules from the vast majority of unlabeled intracellular components, significantly enriching the desired fraction, such as plasma membrane proteins nih.govacs.org. For instance, optimized protocols using cleavable, cell-impermeable biotin (B1667282) and magnetic streptavidin beads have been developed for the efficient enrichment and isolation of cell surface proteins, even from small quantities of starting material nih.gov. This approach has proven effective in identifying novel metastasis-associated cell surface/extracellular proteins and molecular pathways nih.gov.

Integration with Mass Spectrometry for Comprehensive Proteomic Profiling

The integration of Sulfo-NHS-Biotinylation with mass spectrometry (MS) has revolutionized comprehensive proteomic profiling, particularly for challenging protein subsets like cell surface proteins or those with post-translational modifications (PTMs). Biotinylation, especially with cleavable reagents like Sulfo-NHS-SS-Biotin, serves as an effective enrichment strategy for low-abundance or modified peptides, which might otherwise be difficult to detect in complex samples nih.gov.

After biotinylation and affinity purification, the captured proteins can be prepared for MS analysis. Sulfo-NHS-SS-Biotin derivatization of lysine side chains can aid in the detection of PTMs in lysine-rich proteins by introducing a mass shift that can be adjusted by reduction of the disulfide bridge and subsequent alkylation nih.gov. This method facilitates the identification of PTMs, such as phosphorylation, methylation, and acetylation, which are critical for understanding protein function and regulation nih.gov. Studies have shown that Sulfo-NHS-SS-Biotinylation can outperform other methods for isolating plasma membrane proteins for subsequent liquid chromatography mass spectrometry (LC-MS) analysis, yielding high numbers of plasma membrane-annotated proteins acs.org.

However, biotinylation can impact the chromatographic, ionization, and fragmentation behavior of peptides in LC-MS/MS biorxiv.org. Research indicates that biotin labeling can increase hydrophobicity and reduce charge, suggesting that gradient optimization may be necessary to account for these changes in biotinylated peptides biorxiv.org. Despite these considerations, the ability to enrich specific protein populations and facilitate the analysis of PTMs makes Sulfo-NHS-Biotinylation a powerful technique for in-depth proteomic investigations nih.gov.

Development and Application of Reversible Biotinylation for Enhanced Elution

A significant advantage of certain Sulfo-NHS-Biotin derivatives, specifically Sulfo-NHS-SS-Biotin, lies in their reversible biotinylation capability, which greatly enhances the elution of captured macromolecules. The "SS" in Sulfo-NHS-SS-Biotin denotes a disulfide bond within its spacer arm cenmed.comnih.gov. This disulfide bond acts as a cleavable linker, allowing the release of the biotin tag from the labeled protein under reducing conditions thermofisher.comnih.gov.

This cleavable nature is a critical improvement over non-cleavable biotinylation reagents. In the case of non-cleavable biotinylation, the extremely strong non-covalent interaction between biotin and avidin (B1170675) (Kd = 10^-15) necessitates harsh elution conditions or on-column digestion, which can complicate subsequent peptide analysis for mass spectrometry nih.gov. In contrast, the disulfide bond in Sulfo-NHS-SS-Biotin can be efficiently cleaved using reducing agents such as Dithiothreitol (B142953) (DTT), beta-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) cenmed.comnih.gov. This reduction releases the biotinylated components from the affinity column, providing a cleaner and more native sample for downstream analysis thermofisher.comnih.gov.

The enhanced elution facilitated by reversible biotinylation is particularly beneficial for proteomic studies, as it allows for the recovery of intact, labeled proteins or peptides without denaturation, improving the quality of samples for MS analysis biorxiv.orgnih.gov. This strategy has been shown to achieve high fractions of purified plasma membrane proteins with good reproducibility, making it a preferred method for comprehensive proteomic profiling of surface proteins and tracking changes induced by genetic alterations or drug treatments acs.orgresearchgate.net.

Innovations and Methodological Advancements in Sulfo Nhs Biotin Based Research

Development of High-Throughput Biotinylation Protocols

The demand for large-scale proteomics and cell surface analysis has driven the development of high-throughput biotinylation protocols utilizing Sulfo-NHS-Biotin. These protocols aim to streamline the labeling process, making it more efficient and reproducible for numerous samples. A typical high-throughput biotinylation involves preparing a 10 mM solution of Sulfo-NHS-LC-Biotin in water immediately before use. nih.gov The reagent is then added to the protein sample, and the reaction is incubated, often on ice for two hours or at room temperature for 30 minutes. nih.govthermofisher.com The reaction is subsequently quenched with a primary amine-containing buffer, such as 10 mM glycine (B1666218) (pH 7.2) or 50 mM Tris·Cl, pH 7.4, to stop further biotinylation. nih.govresearchgate.net Excess unreacted biotinylation reagent is then removed through methods like desalting columns or dialysis. nih.govthermofisher.comresearchgate.netnih.gov

Optimization of these protocols often involves determining the optimal molar ratio of the biotinylation reagent to the protein. Studies have shown that a 20-fold molar excess of Sulfo-NHS-SS-Biotin can efficiently biotinylate proteins. nih.gov However, a 100-fold molar excess of Sulfo-NHS-LC-Biotin has also been reported to yield a better degree of biotinylation for standard proteins like BSA, with up to 52 of BSA's 59 lysine (B10760008) residues potentially accessible for labeling. researchgate.net The efficiency of labeling is also influenced by the accessibility of amine groups, particularly at the N-terminus and exposed lysine/arginine residues. nih.gov

The development of "No-Weigh" formats for Sulfo-NHS-Biotin reagents further simplifies high-throughput applications by eliminating the need to weigh small quantities of the moisture-sensitive reagent, ensuring consistent reagent concentration across multiple experiments. thermofisher.com

Synergistic Applications with Advanced Microscopy Techniques (e.g., Direct Stochastic Optical Reconstruction Microscopy)

Sulfo-NHS-Biotin plays a crucial role in advanced microscopy techniques, particularly in super-resolution microscopy methods like direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its ability to specifically label cell surface proteins without permeating the cell membrane makes it an invaluable tool for studying the nanoscale architecture of cellular structures. thermofisher.combiorxiv.org

For instance, Sulfo-NHS-Biotin has been utilized in conjunction with dSTORM to investigate the tight junctions of the blood-brain barrier. Research has shown that while Sulfo-NHS-Biotin (approximately 443 Daltons) was not restricted in certain capillaries at a specific developmental stage, its application in super-resolution imaging has provided insights into the molecular components and architectural changes of tight junctions. biorxiv.org In dSTORM, biotinylated targets can be detected using streptavidin conjugated to fluorophores, allowing for high-resolution visualization of protein distribution and dynamics on the cell surface. The small size of biotin (B1667282) (244 Da) generally ensures that the labeled proteins retain their biological activity, which is critical for accurate visualization in live-cell imaging or fixed samples. thermofisher.comthermofisher.com

Strategies for Mitigating Methodological Limitations (e.g., Non-Specific Labeling, Signal Attenuation)

Despite its widespread use, Sulfo-NHS-Biotin-based methodologies can encounter limitations such as non-specific labeling and signal attenuation. Researchers have developed several strategies to mitigate these issues.

Non-Specific Labeling:

Buffer Compatibility: Primary amine-containing buffers like Tris or glycine can compete with the target protein for reaction with Sulfo-NHS-Biotin, leading to reduced labeling efficiency. researchgate.netnih.govthermofisher.comsangon.com Therefore, it is crucial to use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES-NaCl for protein preparation and reaction. researchgate.netnih.govsangon.com

Protein Purity: Ensuring a high purity of the protein of interest (e.g., >90%) before biotinylation helps prevent the labeling of non-specific impurities that could interfere with downstream experiments. nih.gov

Optimization of Reaction Conditions: The efficiency of biotinylation can be optimized by adjusting the molar ratio of the reagent to the protein and the incubation time and temperature. thermofisher.comresearchgate.netnih.gov For cell surface labeling, performing the incubation at 4°C can reduce active internalization of the biotin reagent, thereby limiting labeling to the extracellular surface. thermofisher.comresearchgate.net

Quenching Unreacted Reagent: Promptly quenching unreacted Sulfo-NHS-Biotin with an excess of primary amine-containing compounds (e.g., glycine) after the labeling reaction is critical to prevent further non-specific reactions. nih.govresearchgate.netresearchgate.net

Removal of Excess Reagent: Thorough removal of excess biotinylation reagent and byproducts through desalting, gel filtration, or dialysis is essential to minimize background and non-specific interactions in subsequent detection or purification steps. nih.govthermofisher.comresearchgate.netnih.govthermofisher.com

Pre-clearing: For experiments involving affinity purification with streptavidin beads, pre-clearing the sample with control agarose (B213101) resin can reduce non-specific binding to the beads themselves. thermofisher.com

Signal Attenuation:

Biotin Interference in Immunoassays: High levels of endogenous or supplemental biotin in samples can interfere with immunoassays that rely on the biotin-streptavidin system. This interference can lead to falsely decreased signals in sandwich immunoassays and falsely increased signals in competitive immunoassays. nih.govpodiatry.commlo-online.comresearchgate.netresearchgate.net Strategies to combat this include:

Patient Management: Advising patients to abstain from biotin supplements for a period before sample collection. mlo-online.comresearchgate.net

Methodological Adjustments: Employing serial dilution tests, retesting on alternate platforms, or using biotin-free assay designs where possible. mlo-online.comresearchgate.netresearchgate.net

Biotin Depletion: Removing excess biotin from samples using streptavidin-coated beads before analysis. researchgate.net

Spacer Arm Length: The length of the spacer arm in the biotinylation reagent can influence the accessibility of the biotin moiety for binding to avidin (B1170675)/streptavidin conjugates. An optimal spacer arm length ensures efficient detection and purification. thermofisher.comthermofisher.comfishersci.at Sulfo-NHS-Biotin typically has a short spacer arm (13.5 Å), which can be advantageous in certain applications. fishersci.at

Reagent Stability: Sulfo-NHS-Biotin is moisture-sensitive, and its NHS-ester group readily hydrolyzes in aqueous solutions, becoming non-reactive. thermofisher.comresearchgate.netnih.govthermofisher.comsangon.com Therefore, solutions should be prepared fresh immediately before use, and residual reconstituted reagent should be discarded to maintain labeling efficiency. researchgate.netnih.govthermofisher.comsangon.com Storing the dry reagent desiccated at -20°C and equilibrating to room temperature before opening helps prevent moisture condensation. thermofisher.comnih.govthermofisher.comsangon.com

Future Trajectories and Prospective Research Domains for Sulfo Nhs Biotin

Exploration in Emerging Biological Systems and Complex Disease Models

Sulfo-NHS-biotin is anticipated to play an increasingly critical role in the exploration of emerging biological systems and complex disease models. Its established use in cell surface modification and in vivo cell tracking provides a foundation for advanced studies in areas such as immunotherapy and understanding disease progression rsc.orgnih.govresearchgate.net. Research is expected to focus on developing more precise and targeted methods for modifying cell surfaces, which is crucial for optimizing strategies tailored to specific cell types and applications in disease contexts rsc.org.

The compound's utility in studying plasma membrane proteins, which are fundamental to cellular identity, communication, and serve as significant drug targets, will be expanded researchgate.netnih.gov. This includes deeper investigations into complex diseases like metastatic breast cancer, where Sulfo-NHS-biotin-based biotinylation aids in identifying disease-associated cell surface proteins researchgate.netnih.govresearchgate.netnih.gov. Furthermore, its application in models for highly lethal conditions such as glioblastoma multiforme (GBM) is expected to guide the development of new personalized drugs and efficient methodologies for therapeutic intervention researchgate.net.

Design and Implementation of Hybrid Biotinylation-Based Research Platforms

Future research will increasingly focus on the design and implementation of hybrid biotinylation-based research platforms that integrate Sulfo-NHS-biotin with other advanced technologies. Sulfo-NHS-biotin's capacity to serve as a "bridge" for decorating cell membranes with various cargoes through streptavidin-biotin interaction facilitates the creation of versatile platforms rsc.org. These platforms offer flexibility for incorporating different imaging reporters and modalities, such as Positron Emission Tomography (PET) imaging, thereby enhancing their translational potential in diagnostics and research nih.gov.

Hybrid approaches may involve combining Sulfo-NHS-biotinylation with sophisticated analytical techniques like mass spectrometry (MS) for the detection of post-translational modifications (PTMs) in lysine-rich proteins, allowing for the enrichment of low-intensity peptides that are otherwise challenging to analyze nih.gov. This method can also be adapted to identify deacetylated lysines, which, once tagged with modified biotin (B1667282), can be detected by streptavidin blotting or MS, enabling the isolation of specific substrates from complex biological mixtures pnas.org. Beyond cellular applications, Sulfo-NHS-biotin can be integrated into material science platforms, such as its use in linking with amine groups on surfaces like graphene channels to enable selective streptavidin binding, paving the way for novel biosensor development and patterned bio-transistors mdpi.com.

Contributions to Systems-Level Biological Understanding and Functional Proteomics

Sulfo-NHS-biotin is poised to make significant contributions to achieving a systems-level biological understanding and advancing functional proteomics. As a primary tool for cell surface biotinylation, it is instrumental in studying the expression and regulation of receptors and transporters, differentiating plasma membrane proteins from those in organelle membranes, and elucidating their distribution within polarized cells sangon.comresearchgate.net.

The compound's ability to facilitate the purification and detection of proteins is critical for identifying and characterizing low-abundance plasma membrane proteins, many of which are crucial drug targets researchgate.netnih.gov. By combining cell surface enrichment with quantitative proteomics, Sulfo-NHS-biotin-based strategies reduce sample complexity, enabling the identification of a broader range of intermediate to low abundant proteins, thereby contributing to a more comprehensive systems-level understanding of cellular processes nih.gov. Its application in affinity proteomics helps in understanding the impact of biotinylation on the chromatographic, ionization, and fragmentation behavior of peptides, which is vital for optimizing their detection by LC-MS/MS acs.orgbiorxiv.org. Furthermore, it assists in tracking changes in the plasma membrane proteome in response to genetic alterations and drug treatments, offering insights into cellular responses at a systems level researchgate.net. Recent research also highlights its utility in mapping reactive cysteines within the immunopeptidome, broadening its scope in understanding protein function broadpharm.com.

Interdisciplinary Applications and Translational Research Potential

The future of Sulfo-NHS-biotin lies in its expanding interdisciplinary applications and significant translational research potential. The compound's capacity for non-invasive cell surface labeling allows for the in vivo tracking of adoptively transferred cells, which holds direct translational promise in the development and refinement of cell-based immunotherapies nih.gov.

Given that plasma membrane proteins represent a substantial proportion of known drug targets, Sulfo-NHS-biotin's role in their study directly contributes to drug discovery and development efforts researchgate.netnih.gov. The ongoing development of more precise and targeted cell surface modification methods utilizing Sulfo-NHS-biotin is expected to lead to optimized strategies for specific cell types and applications, thereby enhancing translational research outcomes rsc.org. The inherent flexibility of the Sulfo-NHS-biotin/streptavidin platform to integrate with various imaging modalities, such as PET imaging, further amplifies its translational potential in both diagnostic and therapeutic domains nih.gov. Its continued application in identifying molecular "omic" gaps and discovering novel membrane protein biomarkers, particularly in the context of diseases like breast cancer, underscores its crucial contribution to advancing clinical and translational research researchgate.net. Moreover, its potential applications extend to surface display systems, cell screening, selection, and binding processes, indicating a broad impact across various biotechnological and biomedical fields researchgate.net.

Q & A

Q. What are the key principles governing Sulpho NHS biotin's amine-reactive chemistry, and how do they influence experimental design?

Sulpho NHS biotin reacts with primary amines (e.g., lysine residues) under neutral-to-alkaline conditions (pH 7.0–8.5) to form stable amide bonds. Its sulfonate group enhances water solubility, eliminating the need for organic solvents during conjugation .

- Methodological Tip : Use phosphate-buffered saline (PBS) or other amine-free buffers to avoid competition with target amines. Pre-chill solutions to 4°C for cell surface labeling to prevent internalization .

- Critical Parameter : Avoid Tris or glycine buffers, as they contain primary amines that inhibit the reaction .

Q. How do I calculate the optimal molar ratio of Sulpho NHS biotin to protein for efficient labeling?

The molar excess depends on protein concentration and labeling goals:

- For 10 mg/mL IgG : Use ≥12-fold molar excess.

- For dilute proteins (2 mg/mL) : Increase to ≥20-fold excess to compensate for hydrolysis .

- Formula :

Example: Labeling 5 mg of IgG (MW 150 kDa) with 20-fold excess requires 8 µmol Sulpho NHS biotin.

Q. What protocols are recommended for cell surface protein biotinylation?

- Step 1 : Wash cells with ice-cold PBS to arrest metabolic activity.

- Step 2 : Incubate with 0.2 mg/mL Sulpho NHS-SS-Biotin in PBS for 30 minutes at 4°C.

- Step 3 : Quench unreacted biotin with 50 mM Tris buffer (pH 7.5) for 10 minutes .

- Validation : Confirm labeling efficiency via streptavidin-HRP blot or flow cytometry.

Advanced Research Questions

Q. How can I resolve contradictions in membrane protein identification between studies using Sulpho NHS biotin?

Discrepancies often arise from:

- Protease accessibility : Lysine-rich regions may be under-labeled due to steric hindrance.

- Cleavage efficiency : Disulfide bonds (SS) in Sulpho NHS-SS-Biotin require reducing agents (e.g., 50 mM DTT or TCEP) for elution. Incomplete cleavage reduces recovery .

- Data Validation : Combine biotinylation with orthogonal methods (e.g., SILAC or antibody-based enrichment). In a study of hMSCs, only 200 of 888 identified proteins were confirmed as true membrane proteins .

Q. What strategies improve sequence coverage for PTM analysis after biotinylation?

- Controlled Labeling : Limit biotin incorporation to 3–5 molecules per protein to avoid masking tryptic cleavage sites near lysine residues.

- MS Optimization : Use MALDI-TOF with delayed extraction to reduce signal suppression from highly biotinylated peptides. A study on methyltransferase footprinting achieved higher PTM detection by restricting biotinylation density .

Q. How do buffer conditions affect Sulpho NHS biotin stability and reactivity?

-

Hydrolysis Rate : NHS esters hydrolyze rapidly in aqueous solutions (t½ ~30 minutes at pH 8.0). Prepare reagents immediately before use .

-

Temperature : Hydrolysis accelerates at room temperature. Conduct reactions at 4°C for cell surface applications .

-

Comparative Data :

Condition Reactivity Loss (1 hour) PBS, 4°C 20% PBS, 25°C 80% Tris buffer, 4°C 95% (due to amine quenching)

Troubleshooting and Optimization

Q. Why does biotinylation fail in low-pH environments, and how can this be mitigated?

NHS esters require pH ≥7.0 for efficient amine reactivity. In acidic conditions (e.g., endocytic vesicles):

Q. How can I distinguish surface vs. intracellular protein labeling artifacts?

- Control Experiment : Include a membrane-impermeable biotin analogue (e.g., Sulpho NHS-LC-Biotin without disulfide bonds) to confirm specificity.

- Validation : Compare biotinylated proteins in intact cells vs. lysed cells. In Caco-2 cells, DDM treatment caused aberrant intracellular biotin penetration, highlighting detergent optimization needs .

Data Reporting and Reproducibility

Q. What metadata should be included in publications using Sulpho NHS biotin?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.